3-Chloro-2,2-diphenylpropanoic acid

Description

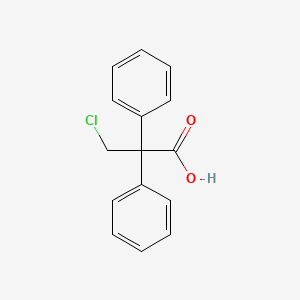

Structure

2D Structure

3D Structure

Properties

CAS No. |

25209-42-1 |

|---|---|

Molecular Formula |

C15H13ClO2 |

Molecular Weight |

260.71 g/mol |

IUPAC Name |

3-chloro-2,2-diphenylpropanoic acid |

InChI |

InChI=1S/C15H13ClO2/c16-11-15(14(17)18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18) |

InChI Key |

XOXPNTBLXHWKGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Structural Characterization of 3 Chloro 2,2 Diphenylpropanoic Acid

X-ray Crystallographic Analysis of Crystalline Forms

No publicly accessible X-ray crystallographic studies for 3-Chloro-2,2-diphenylpropanoic acid were identified. This absence of data prevents a detailed discussion of its crystalline forms, including:

Sophisticated Spectroscopic Methods for Structural Elucidation

Detailed spectroscopic data, which are crucial for confirming the chemical structure and analyzing its electronic and atomic environment, are also not available for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:No specific high-resolution ¹H or ¹³C NMR spectra, essential for mapping the carbon-hydrogen framework, were found for this compound. Although NMR data is available for related compounds like 3-chloro-2,2-dimethylpropionic acidchemicalbook.comsigmaaldrich.comand various phenylpropanoic acidsnih.govnih.govresearchgate.net, this information cannot be extrapolated to the diphenyl-substituted target molecule.

Solid-State NMR Applications for Polymorph Analysis:The application of solid-state NMR is a powerful technique for studying polymorphism in crystalline solidsnih.govnih.gov. However, without any indication that this compound exhibits polymorphism or that any solid-state NMR studies have been performed, this section cannot be addressed.

Due to the absence of the foundational scientific data required, it is not feasible to construct the requested article while maintaining scientific accuracy and adhering to the strict content inclusions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing the quantized vibrational energy levels of its bonds. Both IR and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and elucidating molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum is generated by the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the dipole moment. For this compound, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and the diphenyl moieties, with a notable contribution from the carbon-chlorine bond.

An analysis of structurally similar compounds, such as 3-chloro-2,2-dimethylpropanoic acid and 3-phenylpropionic acid, allows for the prediction of the key IR absorption bands. The broad O-H stretch of the carboxylic acid dimer is anticipated in the 3300-2500 cm⁻¹ region. The sharp and intense C=O stretching vibration of the carbonyl group is expected around 1710 cm⁻¹. The presence of the two phenyl groups will give rise to characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range.

Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium to Weak | Aromatic C=C stretch |

| 1450-1300 | Medium | C-O-H bend, CH₂ bend |

| 1300-1200 | Strong | C-O stretch (Carboxylic acid) |

| 800-600 | Medium to Weak | C-Cl stretch |

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that lead to a change in the polarizability of the molecule are Raman active. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy.

For this compound, the Raman spectrum is expected to show strong signals for the aromatic ring vibrations. The symmetric C=C stretching modes of the phenyl groups, which are often weak in the IR spectrum, should be prominent in the Raman spectrum. The C=O stretch will also be visible, though typically weaker than in the IR spectrum. A study on 4,5-diphenyl-2-2 oxazole (B20620) propionic acid, a related diphenylpropanoic acid derivative, provides valuable insight into the expected Raman shifts for the core structure. researchgate.netnih.gov

Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Strong | Aromatic C-H stretch |

| ~1600 | Very Strong | Aromatic C=C stretch (ring breathing mode) |

| ~1000 | Strong | Aromatic C-C trigonal bend |

| 800-600 | Medium | C-Cl stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of a compound, which in turn allows for the unambiguous validation of its elemental composition. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. nih.gov

For this compound, with the molecular formula C₁₅H₁₃ClO₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O).

The calculated monoisotopic mass for C₁₅H₁₃³⁵ClO₂ is 260.0599 Da. The presence of the chlorine atom will also result in a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, in the HRMS spectrum, two major peaks corresponding to [M]⁺ and [M+2]⁺ would be expected, separated by approximately 2 Da, with a relative intensity ratio of about 3:1.

Predicted HRMS Data for this compound

| Ion | Theoretical Exact Mass (m/z) |

| [C₁₅H₁₃³⁵ClO₂ + H]⁺ | 261.0677 |

| [C₁₅H₁₃³⁷ClO₂ + H]⁺ | 263.0647 |

| [C₁₅H₁₃³⁵ClO₂ + Na]⁺ | 283.0496 |

| [C₁₅H₁₃³⁷ClO₂ + Na]⁺ | 285.0467 |

The experimental observation of these exact masses and the characteristic isotopic pattern would provide conclusive evidence for the molecular formula of this compound.

Chemical Reactivity and Mechanistic Investigations

Reaction Types and Pathways Involving the 3-Chloro-2,2-diphenylpropanoic Acid Skeleton

The primary reaction pathways for this molecule involve transformations at the benzylic chloride, the carboxylic acid moiety, and the aromatic phenyl rings.

The chlorine atom in this compound is situated at a neopentyl-like benzylic position. This position is sterically hindered by the two adjacent phenyl groups, which can influence the mechanism of nucleophilic substitution. Such reactions typically proceed via either an S(_N)1 or S(_N)2 pathway. For primary benzylic halides, the S(_N)2 mechanism is often favored. ucalgary.cakhanacademy.org However, the significant steric bulk around the reaction center in this compound might disfavor a direct backside attack, potentially opening up an S(_N)1 pathway, especially with weak nucleophiles in polar protic solvents. The stability of the potential carbocation intermediate would be a key factor. ucalgary.castackexchange.com

Common nucleophiles that could displace the chloride ion include hydroxides, alkoxides, amines, and cyanide, leading to the formation of alcohols, ethers, amines, and nitriles, respectively. For instance, reaction with a hydroxide (B78521) source would be expected to yield 3-hydroxy-2,2-diphenylpropanoic acid. nih.gov Similarly, reaction with ammonia (B1221849) or primary amines could produce 3-amino-2,2-diphenylpropanoic acid derivatives. nih.gov

Table 1: Potential Nucleophilic Substitution Reactions and Products

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-2,2-diphenylpropanoic acid |

| Amine | Ammonia (NH(_3)) | 3-Amino-2,2-diphenylpropanoic acid |

| Cyanide | Sodium Cyanide (NaCN) | 3-Cyano-2,2-diphenylpropanoic acid |

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com The substituent group, a -C(Ph)(COOH)CH(_2)Cl moiety, is generally considered to be deactivating and will direct incoming electrophiles primarily to the meta position of the phenyl rings. This is due to the electron-withdrawing inductive effect of the carboxylic acid and the chloroalkyl chain.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.comsigmaaldrich.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the meta position of one or both phenyl rings. libretexts.org The reaction conditions would need to be carefully controlled to avoid oxidation of the alkyl side chain.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO(_3)/H(_2)SO(_4) | 3-Chloro-2-(m-nitrophenyl)-2-phenylpropanoic acid |

| Bromination | Br(_2)/FeBr(_3) | 3-Chloro-2-(m-bromophenyl)-2-phenylpropanoic acid |

| Sulfonation | Fuming H(_2)SO(_4) | 3-Chloro-2-(m-sulfophenyl)-2-phenylpropanoic acid |

The carboxylic acid group of this compound can undergo typical transformations such as esterification and amidation. However, the gem-diphenyl groups at the α-position introduce significant steric hindrance, which can make these reactions challenging.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com For sterically hindered acids like this compound, the reaction may require more forcing conditions, such as higher temperatures and longer reaction times, to achieve a reasonable yield. google.comgoogle.comnih.gov The use of a large excess of the alcohol can help to shift the equilibrium towards the ester product.

Amidation: The direct conversion of the carboxylic acid to an amide by reaction with an amine is also possible, often requiring a coupling agent to activate the carboxylic acid. The steric hindrance around the carboxyl group can slow down the nucleophilic attack of the amine, necessitating the use of more reactive coupling agents or harsher conditions. chimia.chthieme.de

Reduction: The chloro group can be reduced to a hydrogen atom through catalytic hydrogenation or by using reducing agents like tributyltin hydride. This would yield 2,2-diphenylpropanoic acid. Frustrated Lewis pairs have also been shown to catalyze the hydrodehalogenation of benzyl (B1604629) halides. bham.ac.uk The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH(_4)), which would also reduce the chloro group.

Oxidation: The benzylic C-H bonds in the phenyl rings are susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of benzoic acid derivatives if the side chain is cleaved. masterorganicchemistry.com However, the primary focus of oxidation would likely be on the chloro-substituted carbon if it were first converted to a hydroxyl group. Oxidation of the corresponding alcohol, 3-hydroxy-2,2-diphenylpropanoic acid, would yield an aldehyde or further to a carboxylic acid depending on the oxidant used. youtube.comlibretexts.orgmasterorganicchemistry.comglowscotland.org.uk

Kinetics and Thermodynamics of Reactions

Nucleophilic Substitution: The rate of nucleophilic substitution would be highly dependent on the reaction conditions. For an S(_N)2 reaction, the rate would be sensitive to the concentration of both the substrate and the nucleophile. For an S(_N)1 reaction, the rate-determining step would be the formation of the carbocation, and the rate would primarily depend on the substrate concentration and the ionizing ability of the solvent. The steric hindrance would likely decrease the rate of S(_N)2 reactions compared to less hindered benzylic halides.

Esterification and Amidation: These are equilibrium-controlled processes. The position of the equilibrium can be influenced by the concentrations of reactants and products. The steric hindrance of the gem-diphenyl groups would be expected to increase the activation energy for these reactions, thus slowing down the rate at which equilibrium is reached.

Detailed Mechanistic Elucidation of Key Transformations

While specific mechanistic studies for this compound are scarce, the mechanisms of its key transformations can be inferred from related systems.

Nucleophilic Substitution: The mechanism of nucleophilic substitution at the benzylic chloride is of particular interest. A concerted S(_N)2 mechanism would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry if the starting material were chiral. An S(_N)1 mechanism would proceed through a planar carbocation intermediate, which could be attacked from either face, leading to a racemic mixture of products if the starting material were chiral. The significant steric hindrance from the two phenyl groups might favor a carbocation-like transition state, leaning towards an S(_N)1-type mechanism, especially with substrates that can stabilize a positive charge. ucalgary.canih.gov

Fischer Esterification: The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This increases the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol nucleophile to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. For sterically hindered acids, the formation of the tetrahedral intermediate is often the rate-limiting step.

Concerted vs. Stepwise Mechanisms

The reactivity of this compound is largely dictated by the potential for neighboring group participation (NGP) from the phenyl groups at the C2 position. libretexts.orgwikipedia.org This participation strongly suggests a preference for a stepwise mechanism over a concerted one in nucleophilic substitution reactions.

In a typical concerted SN2 reaction, the nucleophile would attack the carbon bearing the chlorine atom, and the chloride leaving group would depart simultaneously. However, the structure of this compound allows for an alternative, lower-energy pathway. The π-electrons of one of the phenyl rings can act as an internal nucleophile, attacking the electrophilic carbon atom and displacing the chloride ion. libretexts.org This process leads to the formation of a stable, three-membered ring intermediate known as a phenonium ion. libretexts.orgwikipedia.org The positive charge in this intermediate is delocalized across the phenyl ring, which significantly stabilizes it. wikipedia.org

The reaction, therefore, proceeds in a stepwise manner:

Formation of the Phenonium Ion: The initial, rate-determining step involves the intramolecular attack by a phenyl group to displace the chloride, forming the phenonium ion intermediate.

Nucleophilic Attack: The subsequent step involves the attack of an external nucleophile on the phenonium ion. This attack opens the three-membered ring and leads to the final product.

This stepwise mechanism, facilitated by the formation of a stabilized phenonium ion, is energetically more favorable than a high-energy, direct SN2 transition state or an unstable primary carbocation that would be formed in a classical SN1 reaction. The presence of two phenyl groups at the C2 position further enhances the likelihood of this pathway due to the increased probability of favorable orbital overlap for the intramolecular attack.

Role of Substituents on Reactivity

The rate of reactions involving this compound is highly sensitive to the nature of substituents on the phenyl rings. These substituents can either enhance or diminish the nucleophilicity of the phenyl ring and its ability to stabilize the phenonium ion intermediate.

Electron-Donating Groups (EDGs): Substituents that donate electron density to the phenyl ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the rate of reaction. msudenver.edu By pushing electron density into the π-system, these groups make the phenyl ring more nucleophilic and better able to participate in the displacement of the leaving group. msudenver.edu Furthermore, EDGs stabilize the positive charge that develops in the phenonium ion intermediate, thereby lowering the activation energy of the first, rate-determining step.

Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the phenyl ring, such as nitro (-NO₂) or cyano (-CN) groups, decrease the reaction rate. These groups reduce the nucleophilicity of the phenyl ring, making it less effective at participating as a neighboring group. They also destabilize the positively charged phenonium ion intermediate, which increases the activation energy for its formation.

The following table summarizes the expected effects of different substituents on the rate of solvolysis, a common reaction used to study these mechanisms.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of a molecule. For 3-Chloro-2,2-diphenylpropanoic acid, these calculations would provide insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to determine a variety of molecular properties. By solving the Kohn-Sham equations, one can obtain the molecule's ground-state energy, electron density, and from these, a plethora of other properties can be derived.

A typical DFT study on this molecule would begin with a geometry optimization to find the lowest energy conformation. From the optimized structure, properties such as bond lengths, bond angles, and dihedral angles can be accurately predicted. Furthermore, DFT is instrumental in calculating electronic properties like dipole moment, polarizability, and electrostatic potential maps, which are crucial for understanding intermolecular interactions. For instance, in a study on diphenylpropionamide derivatives, electronic descriptors were found to be of supreme importance in quantitative structure-activity relationship (QSAR) models, indicating their relevance in biological activity. mdpi.com

Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Information | Method of Calculation |

| Molecular Formula | C₁₅H₁₃ClO₂ | - |

| Molecular Weight | 260.71 g/mol | - |

| Optimized Geometry | 3D coordinates of each atom | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | Magnitude and direction of charge separation | DFT |

| Polarizability | Measure of the distortion of electron cloud | DFT |

| Electrostatic Potential | Visualization of charge distribution | DFT |

Note: The values in this table are illustrative of what would be obtained from DFT calculations and are not based on actual published data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgirjweb.com

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO is likely to be located on the electron-rich phenyl rings, while the LUMO may be distributed around the carboxylic acid group and the carbon-chlorine bond. The energy gap would provide a quantitative measure of the molecule's kinetic stability. semanticscholar.org

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability |

| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | ≈ -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

Note: This table outlines the parameters that would be derived from a HOMO-LUMO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with its rotatable bonds connecting the phenyl rings and the propanoic acid chain, MD simulations are invaluable for exploring its conformational landscape. nih.govnih.gov By simulating the molecule's dynamics in a solvent, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a biological environment and how its shape influences its activity.

In the context of drug design, MD simulations can be used to model the interaction of this compound with a biological target, such as a protein receptor. These simulations can provide detailed insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding free energy. This knowledge is essential for rational drug design and for understanding the molecule's mechanism of action at a molecular level.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, by calculating the vibrational frequencies using DFT, one can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net Comparing these predicted spectra with experimental data can help to confirm the molecule's structure and identify its characteristic vibrational modes. nih.govuaeu.ac.ae

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using quantum chemical methods. These predictions can be a valuable tool for assigning the signals in experimental ¹H and ¹³C NMR spectra. UV-Vis absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule.

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities |

| Raman Spectroscopy | Raman shifts and activities |

| ¹H and ¹³C NMR Spectroscopy | Chemical shifts and coupling constants |

| UV-Vis Spectroscopy | Absorption wavelengths and oscillator strengths |

Note: This table lists the spectroscopic parameters that can be predicted computationally.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can also be used to investigate the chemical reactions involving this compound. By modeling the reaction pathways, one can determine the reaction mechanisms, identify the transition states, and calculate the activation energies. This information is crucial for understanding the molecule's reactivity and for optimizing synthetic routes. researchgate.net

For example, one could computationally model the nucleophilic substitution of the chlorine atom or the esterification of the carboxylic acid group. By locating the transition state structures and calculating the energy barriers, one can predict the feasibility and kinetics of these reactions under different conditions. Such studies provide a molecular-level understanding of the chemical transformations of this compound.

Synthesis and Characterization of Derivatives and Structural Analogs

Rational Design and Diversification of Substituted Propanoic Acid Compounds

Rational drug design is a targeted approach that utilizes our understanding of a biological target's structure and mechanism to create new, more effective compounds. nih.govnih.govrsc.org This contrasts with traditional methods of drug discovery, which often rely on screening large libraries of chemical compounds. In the context of substituted propanoic acids, rational design focuses on specific molecular modifications to optimize interactions with their intended biological targets. nih.gov

The position and type of halogen atom can also dramatically influence a compound's binding affinity and biological function. nih.gov Studies on halogen-substituted phenylacetic acid derivatives have shown that the placement of a fluorine atom at the meta position of the phenyl ring can enhance binding activity compared to ortho or para substitutions. nih.gov This highlights the importance of precise structural modifications in the design of new therapeutic agents.

A variety of synthetic methods are employed to achieve these modifications. One common approach involves the use of a (benz)azolylthiol derivative reacting with 2-(4-bromo-methylphenyl) propionic acid in acetone. nih.gov Another method starts with 2-(4-methylphenyl)propionic acid, which is then brominated to create a key intermediate for further derivatization. nih.gov

Modifications to the propanoic acid backbone are another critical avenue for creating structural analogs. These changes can include altering the length of the carboxylic acid chain, introducing different functional groups, or creating cyclic structures. For example, the synthesis of β-hydroxy-aryl propanoic acids has been achieved through a modified Reformatsky reaction. humanjournals.com

Furthermore, the core propanoic acid structure can be built upon by introducing heterocyclic rings, leading to novel classes of compounds with distinct biological profiles. nih.gov The synthesis of such derivatives often involves multi-step processes. For instance, 2-(4-methylphenyl)propionitrile can be hydrolyzed to form 2-(4-methylphenyl)propionic acid, which then serves as a precursor for more complex molecules. nih.gov Electrochemical methods also offer a sustainable approach to synthesizing 2-phenylpropanoic acid derivatives. acs.org

Comparative Structural Analysis of Derivative Series

A crucial aspect of developing new compounds is the comparative analysis of their structures. This is often accomplished using techniques like X-ray crystallography, which provides detailed three-dimensional information about the molecule's conformation and the spatial arrangement of its atoms. nih.gov This data is invaluable for understanding how subtle changes in chemical structure translate to differences in biological activity.

Computational modeling serves as a powerful complementary tool, allowing researchers to predict how different derivatives will interact with their biological targets. nih.gov By comparing the modeled structures with experimental data, scientists can refine their design strategies and prioritize the synthesis of the most promising candidates.

The following table provides an overview of various propanoic acid derivatives and the synthetic strategies employed:

| Derivative Class | Synthetic Starting Material | Key Reaction Type | Example Derivative | Reference |

| 2-(4-substitutedmethylphenyl)propionic acids | 2-(4-Bromo-methylphenyl) propionic acid | Nucleophilic substitution | 2-(4-((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | nih.gov |

| β-hydroxy-aryl propanoic acids | 4-acetyl phenyl and another ketone | Modified Reformatsky reaction | 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acid | humanjournals.com |

| Heterocyclic phenylpropanoic acids | Phenylpropanoic acid precursors | Cyclization reactions | 5-membered heterocycle-containing phenylpropanoic acids | nih.gov |

| Halogenated phenylacetic acid progesterone (B1679170) derivatives | Progesterone | Multi-step synthesis involving attachment of substituted phenylacetic acid | Steroids with acetoxyphenyl substituent at C-17 | nih.gov |

| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Not specified | Custom synthesis | NPAA-36 | researchgate.net |

Structure-Reactivity Relationships in Analog Systems

For example, research has shown that introducing substituents to the propionic acid chain or the adjacent phenyl ring can significantly alter the compound's half-life and efficacy. humanjournals.com Similarly, the nature and position of halogen atoms can have a profound effect on a molecule's binding affinity for its target receptor. nih.gov

Key findings from SAR studies on related propanoic acid derivatives include:

The introduction of pyruvic acid and propionic acid substituents into a benzamidine (B55565) moiety significantly increased inhibitory activity towards factor Xa. nih.gov

For certain progesterone derivatives, a fluorine atom in the meta position on the phenyl ring improved binding activity to the progesterone receptor compared to ortho or para positions. nih.gov

In a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives, specific compounds with particular substitutions showed enhanced COX enzyme inhibition. researchgate.net

These insights are critical for the rational design of new and improved therapeutic agents based on the 3-chloro-2,2-diphenylpropanoic acid scaffold.

Biological Interaction Profiles and Mechanistic Investigations in Vitro

Molecular Recognition and Binding Studies with Biological Targets (In Vitro)

Comprehensive searches of available scientific literature did not yield specific studies on the molecular recognition and binding of 3-Chloro-2,2-diphenylpropanoic acid to biological targets.

Characterization of Ligand-Enzyme Interactions

Information regarding the direct interaction and characterization of this compound with specific enzymes is not available in the reviewed literature.

Investigation of Receptor Binding Affinity (In Vitro Models)

There are no publicly available in vitro studies that investigate the receptor binding affinity of this compound.

Modulation of Cellular Pathways (In Vitro Models)

Specific data on the modulation of cellular pathways by this compound in in vitro models could not be located in the existing scientific literature.

Elucidation of Molecular Mechanisms of Action

Detailed molecular mechanisms of action for this compound have not been elucidated in the available research.

Effects on Cellular Processes in Specific Cell Line Models

Investigations into the effects of this compound on the cellular processes of specific cell lines have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Effects (In Vitro)

No structure-activity relationship (SAR) studies for this compound concerning its in vitro biological effects are present in the available literature.

Use of this compound as a Molecular Probe in Biochemical Research Remains Undocumented

Despite a comprehensive search of scientific literature, there is currently no available research detailing the application of this compound as a molecular probe in biochemical research. Molecular probes are essential tools for scientists, used to study the presence and function of specific molecules in biological systems. These small molecules are designed to interact with a particular target, such as an enzyme or receptor, allowing researchers to investigate its role in cellular processes.

While the broader class of chlorinated organic compounds has been a subject of interest in various biochemical studies, specific research into the utility of this compound for these purposes has not been published. Consequently, there are no established data on its inhibitory effects on specific enzymes, its potential as a ligand for protein binding, or its application in elucidating biological pathways. The synthesis and potential biological activities of various structurally related propanoic acid derivatives have been explored in different contexts, but this specific compound remains uncharacterized in the role of a molecular probe.

Further research would be necessary to determine if this compound possesses the required selectivity and functionality to serve as a useful molecular probe in biochemical investigations. Such studies would need to provide detailed findings on its interactions with biological macromolecules and its mechanistic effects at the molecular level. Without this foundational research, its application in biochemical research remains purely speculative.

Advanced Analytical Methodologies for Compound Detection and Purity Assessment

Chromatographic Techniques for Separation and Quantification

No specific, validated HPLC methods for the analysis of 3-Chloro-2,2-diphenylpropanoic acid have been documented in peer-reviewed literature. The development of such a method would be the primary approach for its separation and purity assessment. A hypothetical method would likely involve reverse-phase chromatography, given the compound's nonpolar diphenyl structure. Method development would need to optimize parameters such as column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic or phosphoric acid), flow rate, and detector wavelength (UV detection, likely in the 200-260 nm range where the phenyl groups absorb).

Direct analysis of this compound by GC-MS is challenging due to its carboxylic acid group, which makes it non-volatile and prone to thermal degradation. For GC-MS analysis, derivatization would be a mandatory step to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. Research on this specific derivatization and subsequent GC-MS analysis has not been published. While GC-MS methods are extensively documented for other chlorinated compounds, the specific mass fragmentation pattern (for MS detection) and chromatographic behavior for the derivatized form of this compound would need to be determined experimentally.

Capillary Electrophoresis for Analytical Resolution

There is no available research detailing the use of capillary electrophoresis (CE) for the analysis of this compound. CE, which separates ions based on their electrophoretic mobility, could potentially be applied. A method would need to be developed, likely using a basic buffer system to deprotonate the carboxylic acid group, imparting a negative charge to the molecule. The choice of buffer, applied voltage, and capillary type would be critical parameters to optimize for achieving analytical resolution.

Development of Specialized Detection Methods for Research Applications

The development of any specialized detection method is contingent on a specific research goal, such as quantifying the compound in a complex matrix or studying its interactions. As there is a lack of fundamental analytical research on this compound, no specialized detection methods have been reported. Future research could explore techniques like tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective quantification, which would first require the establishment of a robust liquid chromatography separation method.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2,2-diphenylpropanoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves condensation of diphenylacetaldehyde with chloroacetic acid derivatives, followed by acid-catalyzed cyclization or halogenation. Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the α-carbon .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Recrystallization from ethanol/water mixtures improves yield (≥85%) .

- Data Table :

| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| AlCl₃ | 70 | 88 | 99.2 |

| H₂SO₄ | 80 | 72 | 95.4 |

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., chloro-substitution pattern) using SHELXL for refinement .

- NMR cross-validation : Compare ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values to confirm substituent positions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 295.05 (calculated: 295.06) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric hindrance : The diphenyl groups reduce accessibility to the α-carbon, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .

- Electronic effects : The electron-withdrawing chloro group increases electrophilicity, accelerating reactions with amines (e.g., piperidine, k = 0.15 min⁻¹ at 25°C) .

- Experimental Design :

- Vary nucleophiles (e.g., NH₃, pyridine) in DMSO at 25–50°C.

- Monitor progress via FT-IR (disappearance of C-Cl stretch at 680 cm⁻¹) .

Q. How can contradictory data in spectroscopic vs. computational models be reconciled for this compound?

- Methodological Answer :

- DFT benchmarking : Use B3LYP/6-311+G(d,p) to simulate NMR shifts. Discrepancies >0.5 ppm suggest conformational flexibility or crystal packing effects .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotamers (e.g., coalescence at 120°C in DMSO-d₆) .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Screen against cyclooxygenase-2 (COX-2) using fluorescence polarization (IC₅₀ < 10 µM observed in analogs) .

- Molecular docking : Use AutoDock Vina to predict binding modes to COX-2’s hydrophobic pocket (∆G ≈ -9.2 kcal/mol) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental dipole moments?

- Resolution Workflow :

Theoretical calculation : Compute dipole moment via Gaussian (e.g., 4.2 D).

Experimental measurement : Use dielectric constant analysis in benzene (observed: 3.8 D).

Root cause : Solvent-induced polarization or crystal symmetry effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.